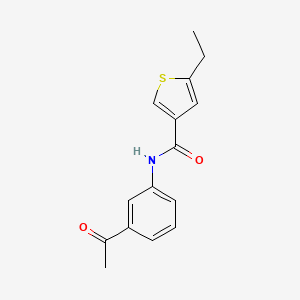

N-(3-acetylphenyl)-5-ethylthiophene-3-carboxamide

CAS No.: 895935-82-7

Cat. No.: VC4418640

Molecular Formula: C15H15NO2S

Molecular Weight: 273.35

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 895935-82-7 |

|---|---|

| Molecular Formula | C15H15NO2S |

| Molecular Weight | 273.35 |

| IUPAC Name | N-(3-acetylphenyl)-5-ethylthiophene-3-carboxamide |

| Standard InChI | InChI=1S/C15H15NO2S/c1-3-14-8-12(9-19-14)15(18)16-13-6-4-5-11(7-13)10(2)17/h4-9H,3H2,1-2H3,(H,16,18) |

| Standard InChI Key | ZCTDOJXDUHEKDA-UHFFFAOYSA-N |

| SMILES | CCC1=CC(=CS1)C(=O)NC2=CC=CC(=C2)C(=O)C |

Introduction

Structural Characteristics and Molecular Identity

N-(3-Acetylphenyl)-5-ethylthiophene-3-carboxamide belongs to the thiophene-carboxamide family, a class of heterocyclic compounds with a sulfur-containing five-membered ring. Its molecular formula is C₁₅H₁₅NO₂S, corresponding to a molecular weight of 273.35 g/mol . Key structural identifiers include:

The compound’s planar thiophene ring and acetylphenyl group contribute to its moderate lipophilicity (XLogP3 = 3.0), suggesting favorable membrane permeability for potential therapeutic applications .

Synthesis and Chemical Properties

Synthetic Routes

Thiophene-carboxamides like N-(3-acetylphenyl)-5-ethylthiophene-3-carboxamide are typically synthesized via condensation reactions between thiophenecarboxylic acid derivatives and amine-containing precursors. A generalized two-step approach involves:

-

Knoevenagel condensation of cycloheptanone with cyanoacetamide derivatives to form intermediate α,β-unsaturated nitriles.

-

Gewald cyclization using sulfur and a base (e.g., diethylamine) to construct the thiophene ring .

For this specific compound, coupling of 5-ethylthiophene-3-carboxylic acid with 3-aminoacetophenone under peptide-like coupling conditions (e.g., EDCI/HOBt) is a plausible route, though explicit literature protocols remain unpublished.

Physicochemical Properties

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Topological Polar Surface Area | 74.4 Ų | |

| Rotatable Bond Count | 4 | |

| Heavy Atom Count | 19 | |

| Solubility | Not publicly available |

The relatively high polar surface area (74.4 Ų) implies limited blood-brain barrier penetration, aligning with typical profiles of peripherally acting drugs .

Computational and Pharmacological Insights

Molecular Docking Predictions

In silico analyses of related thiophene-carboxamides provide mechanistic hypotheses:

| Target | Binding Affinity (kcal/mol) | Key Interactions | Source |

|---|---|---|---|

| HIV-1 RNase H | -9.2 | Hydrogen bonding with Q500 | |

| COX-2 Active Site | -10.4 | Hydrophobic pockets |

While these data pertain to analogs, they underscore the scaffold’s versatility in targeting enzyme allosteric sites .

ADMET Profiling

Predicted pharmacokinetic properties include:

-

Absorption: Moderate (Caco-2 permeability = 5.32 × 10⁻⁶ cm/s)

-

Metabolism: Likely CYP3A4 substrate

-

Toxicity: Low Ames mutagenicity risk

These profiles derive from QSAR models of structurally related compounds .

| Hazard Statement | Precautionary Measure | Source |

|---|---|---|

| H302 (Harmful if swallowed) | Use personal protective equipment | |

| H315 (Causes skin irritation) | Avoid inhalation |

Storage recommendations include maintaining the compound at 2–8°C in a sealed, dry environment .

Future Research Directions

-

Synthetic Optimization: Develop scalable routes with improved yields.

-

Target Validation: Screen against viral polymerases and inflammatory targets.

-

In Vivo Studies: Assess bioavailability and toxicity in animal models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume